6-Bromo-3-(difluoromethyl)-2-fluoropyridine 6-Bromo-3-(difluoromethyl)-2-fluoropyridine
Brand Name: Vulcanchem
CAS No.: 1806781-37-2
VCID: VC5486101
InChI: InChI=1S/C6H3BrF3N/c7-4-2-1-3(5(8)9)6(10)11-4/h1-2,5H
SMILES: C1=CC(=NC(=C1C(F)F)F)Br
Molecular Formula: C6H3BrF3N
Molecular Weight: 225.996

6-Bromo-3-(difluoromethyl)-2-fluoropyridine

CAS No.: 1806781-37-2

Cat. No.: VC5486101

Molecular Formula: C6H3BrF3N

Molecular Weight: 225.996

* For research use only. Not for human or veterinary use.

6-Bromo-3-(difluoromethyl)-2-fluoropyridine - 1806781-37-2

Specification

CAS No. 1806781-37-2
Molecular Formula C6H3BrF3N
Molecular Weight 225.996
IUPAC Name 6-bromo-3-(difluoromethyl)-2-fluoropyridine
Standard InChI InChI=1S/C6H3BrF3N/c7-4-2-1-3(5(8)9)6(10)11-4/h1-2,5H
Standard InChI Key YDCRDQJFKALGDK-UHFFFAOYSA-N
SMILES C1=CC(=NC(=C1C(F)F)F)Br

Introduction

Structural Characteristics and Molecular Properties

Molecular Architecture

The compound features a pyridine ring substituted at the 2-, 3-, and 6-positions with fluorine, difluoromethyl, and bromine groups, respectively. The SMILES notation C1=CC(=NC(=C1C(F)F)F)Br confirms this arrangement, while the InChIKey YDCRDQJFKALGDK-UHFFFAOYSA-N provides a unique identifier for its stereochemical configuration.

Table 1: Key Structural Descriptors

PropertyValue
Molecular FormulaC₆H₃BrF₃N
Molecular Weight225.99 g/mol
SMILESC1=CC(=NC(=C1C(F)F)F)Br
InChIKeyYDCRDQJFKALGDK-UHFFFAOYSA-N

Predicted Physicochemical Properties

Collision cross-section (CCS) data, derived from ion mobility spectrometry, highlights its gas-phase behavior under various adduct conditions:

Table 2: Predicted Collision Cross-Section (Ų)

Adductm/zCCS (Ų)
[M+H]+225.947145.1
[M+Na]+247.929147.4
[M-H]-223.933141.9

These values suggest moderate molecular rigidity, influenced by the electron-withdrawing effects of fluorine and bromine substituents.

Synthetic Pathways and Reactivity

Reactivity Profile

The bromine atom at the 6-position serves as a reactive site for nucleophilic aromatic substitution (SNAr), enabling derivatization. Computational studies suggest that the difluoromethyl group at C3 enhances electrophilicity at C2 and C6, facilitating regioselective reactions .

Comparative Analysis with Structural Analogs

Positional Isomers

  • 6-Bromo-2-(difluoromethyl)-3-fluoropyridine : Varies in substituent positions, altering electronic distribution and reactivity.

  • 3-Bromo-2-(difluoromethyl)-6-fluoropyridine : Exhibits distinct dipole moments due to fluorine placement, affecting solubility.

Table 3: Comparative Properties of Halogenated Pyridines

CompoundLogP (Predicted)Dipole Moment (Debye)
6-Bromo-3-(difluoromethyl)-2-fluoropyridine2.343.21
6-Bromo-2-(difluoromethyl)-3-fluoropyridine2.413.45
3-Bromo-2-(difluoromethyl)-6-fluoropyridine2.292.98

Functional Group Impact

The difluoromethyl group (-CF₂H) confers metabolic stability compared to trifluoromethyl (-CF₃) analogs, balancing lipophilicity and hydrogen-bonding capacity .

Challenges and Future Directions

Synthetic Optimization

Current methods for analogous compounds rely on multi-step protocols with moderate yields (e.g., 60–75% for palladium-catalyzed couplings ). Flow chemistry and microwave-assisted synthesis could improve efficiency.

Biological Screening

In vitro assays against kinase targets (e.g., EGFR, VEGFR-2) and microbial strains are warranted. Molecular docking studies predict favorable interactions with ATP-binding pockets due to the bromine atom’s hydrophobic contacts .

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